

# Preliminary Studies on SGC-CBP30 in Immunology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Sgc-cbp30 |           |
| Cat. No.:            | B612240   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research on **SGC-CBP30**, a potent and selective small-molecule inhibitor of the bromodomains of CREB-binding protein (CBP) and p300. It is intended to serve as a comprehensive resource for professionals in immunology and drug development, detailing the compound's mechanism of action, summarizing key quantitative findings, outlining experimental protocols, and visualizing its impact on critical inflammatory pathways.

### Introduction to SGC-CBP30

SGC-CBP30 is a chemical probe that selectively targets the bromodomains of the highly homologous transcriptional co-activators CBP (also known as CREBBP) and p300 (also known as EP300).[1][2] These proteins are histone acetyltransferases (HATs) that play a crucial role in regulating gene expression by acetylating histones, which relaxes chromatin structure and facilitates the assembly of transcriptional machinery.[3] By binding to the acetyl-lysine recognition site within the bromodomain, SGC-CBP30 prevents CBP and p300 from recognizing acetylated histones, thereby inhibiting the transcriptional activation of their target genes.[4] Given the integral role of CBP/p300 in the expression of pro-inflammatory cytokines and immune cell function, SGC-CBP30 has emerged as a valuable tool for investigating novel therapeutic strategies for inflammatory and autoimmune diseases.[3][5][6]

## **Quantitative Data Summary**



The following tables summarize the key quantitative parameters of **SGC-CBP30** from various preliminary studies.

Table 1: In Vitro Inhibitory Activity of SGC-CBP30

| Target                         | Assay Type                   | IC50 / Kd        | Cell Line /<br>System | Reference |
|--------------------------------|------------------------------|------------------|-----------------------|-----------|
| CBP<br>Bromodomain             | Cell-free                    | Kd: 21 nM        | -                     | [2][7]    |
| p300<br>Bromodomain            | Cell-free                    | Kd: 32 nM        | -                     | [2][7]    |
| CBP<br>Bromodomain             | Cell-free                    | IC50: 21 - 69 nM | -                     | [8]       |
| p300<br>Bromodomain            | Cell-free                    | IC50: 38 nM      | -                     | [8]       |
| CBP-Histone<br>H3.3 Binding    | NanoBRET<br>Assay            | EC50: 0.28 μM    | HEK293 cells          |           |
| Doxorubicin-<br>stimulated p53 | Luciferase<br>Reporter Assay | IC50: 1.5 μM     | RKO cells             | [1]       |
| MYC Expression                 | QuantiGene Plex<br>Assay     | EC50: 2.7 μM     | AMO1 cells            | [1]       |

Table 2: Selectivity Profile of SGC-CBP30

| Off-Target | Selectivity Fold (vs. CBP) | Reference |
|------------|----------------------------|-----------|
| BRD4 (BD1) | > 40-fold                  | [1][2][7] |
| BRD4 (BD2) | > 250-fold                 | [1]       |

Table 3: Effect of SGC-CBP30 on Cytokine Production



| Cytokine                                              | Cell Type                                      | Condition                 | Effect                                 | Reference  |
|-------------------------------------------------------|------------------------------------------------|---------------------------|----------------------------------------|------------|
| IL-17A                                                | Human Th17<br>cells                            | Th17-promoting conditions | Strong inhibition of secretion         | [2][9][10] |
| TNF-α                                                 | Mouse model of sepsis                          | LPS challenge             | Reduced serum<br>levels                | [11]       |
| HMGB1                                                 | Mouse model of sepsis                          | LPS challenge             | Reduced serum<br>levels                | [11]       |
| HMGB1                                                 | THP-1 and primary mouse peritoneal macrophages | LPS stimulation           | Decreased<br>expression and<br>release | [11][12]   |
| Pro-inflammatory<br>Cytokines (IL-1β,<br>MCP-1, IL-6) | Mouse model of inflammation                    | TNF-α<br>stimulation      | Decreased<br>secretion                 | [13]       |

### **Mechanism of Action in Immune Regulation**

**SGC-CBP30** exerts its immunomodulatory effects by interfering with key inflammatory signaling pathways and altering the function of critical immune cells.

### **Inhibition of Pro-Inflammatory Signaling**

CBP/p300 co-activators are essential for the transcriptional activity of key inflammatory transcription factors like NF-κB. By inhibiting CBP/p300, **SGC-CBP30** can block the expression of numerous NF-κB target genes, including pro-inflammatory cytokines.[13] Studies have shown that CBP/p300 bromodomain inhibition interferes with TNF-α-triggered inflammatory pathways, leading to reduced cytokine expression.[13]

In the context of sepsis, **SGC-CBP30** has been shown to block inflammatory responses mediated by High Mobility Group Box-1 (HMGB1), a late-stage mediator of lethal sepsis.[11] [12] The inhibitor suppresses the expression and release of HMGB1 from macrophages. Furthermore, it attenuates the pro-inflammatory activity of HMGB1 by down-regulating the activation of MAPK and NF-kB signaling pathways. This is achieved by reactivating protein







phosphatase 2A (PP2A) and stabilizing MAPK phosphatase 1 (MKP-1), which are negative regulators of these cascades.[11][12]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are p300-CBP transcription factors inhibitors and how do they work? [synapse.patsnap.com]
- 4. abt-869.com [abt-869.com]
- 5. CBP/P300 Inhibition Impairs CD4+ T Cell Activation: Implications for Autoimmune Disorders PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SGC-CBP30 | Bromodomains | Tocris Bioscience [tocris.com]
- 8. stemcell.com [stemcell.com]
- 9. CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses
   PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CBP Bromodomain Inhibition Rescues Mice From Lethal Sepsis Through Blocking HMGB1-Mediated Inflammatory Responses PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | CBP Bromodomain Inhibition Rescues Mice From Lethal Sepsis Through Blocking HMGB1-Mediated Inflammatory Responses [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Preliminary Studies on SGC-CBP30 in Immunology: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b612240#preliminary-studies-on-sgc-cbp30-in-immunology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com